molecular formula C19H21NO3S B11997621 Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11997621
M. Wt: 343.4 g/mol
InChI Key: NDHFWEDXTQDFMA-UHFFFAOYSA-N
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Description

ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of multiple functional groups, including a carboxylate group, an amino group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and an appropriate aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzothiophene derivative.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The amino and acetyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 6-Methyl-2-((phenylacetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 2-((Phenylacetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 6-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21NO3S/c1-12-8-9-14-15(10-12)24-18(17(14)19(22)23-2)20-16(21)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,20,21)

InChI Key

NDHFWEDXTQDFMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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